Methyl 2-acetyloctanoate

Description

BenchChem offers high-quality Methyl 2-acetyloctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-acetyloctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

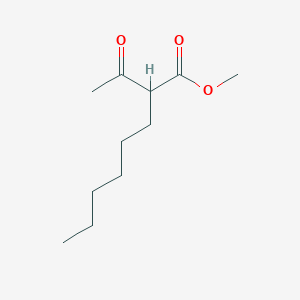

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHDPSYAJZFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392065 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70203-04-2 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-acetyloctanoate via Acetoacetic Ester Alkylation

Abstract: This technical guide provides a comprehensive, mechanistically-driven overview of a robust and scalable synthesis for Methyl 2-acetyloctanoate. The selected methodology is the classic acetoacetic ester synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. We will delve into the strategic considerations behind reagent selection, the causality of each procedural step, and provide a detailed, field-proven experimental protocol. This document is intended for researchers and process chemists in the fields of fine chemicals, fragrance, and pharmaceutical development who require a reliable method for synthesizing β-keto esters of this class.

Part 1: Mechanistic Rationale and Strategy Selection

The synthesis of α-substituted β-keto esters such as Methyl 2-acetyloctanoate is most effectively achieved through the alkylation of a parent β-keto ester. The acetoacetic ester synthesis is the preeminent strategy for this transformation due to its high efficiency, predictability, and the use of readily available starting materials.[1][2]

The core of this strategy hinges on the unique acidity of the α-hydrogens located on the carbon flanked by two carbonyl groups in the methyl acetoacetate starting material.[3] This positioning significantly lowers the pKa of these protons (to around 10-11), allowing for their complete and facile removal by a suitable base to form a resonance-stabilized enolate.[1][3] This enolate is a soft nucleophile, ideal for subsequent reaction with an appropriate electrophile.

Causality Behind Experimental Choices:

-

Choice of Enolate Precursor: Methyl acetoacetate is selected as the starting material. It provides the core three-carbon "acetoacetyl" unit (a methyl ketone and a methyl ester) required in the final product.

-

Choice of Base and Solvent: The protocol specifies sodium methylate (methoxide) in methanol.[4] This choice is critical for maintaining the integrity of the ester functionality. Using a base whose alkoxide component matches the ester's alcohol component (i.e., methoxide for a methyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of ester products.[5][6] The base must be strong enough to fully deprotonate the α-carbon, driving the equilibrium towards the enolate.[3]

-

Choice of Alkylating Agent: To achieve the target molecule, Methyl 2-acetyloctanoate, a six-carbon chain must be introduced at the α-position. 1-Bromohexane is an ideal electrophile for this purpose. It is a primary alkyl halide, which is highly reactive towards SN2 (nucleophilic substitution) reactions and less prone to elimination side reactions that can occur with secondary or tertiary halides.[3][7]

The overall reaction proceeds via a classic SN2 mechanism where the nucleophilic α-carbon of the methyl acetoacetate enolate attacks the electrophilic carbon of 1-bromohexane, displacing the bromide ion and forming the new carbon-carbon bond.[1]

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from the initial deprotonation to the final purified product.

Caption: Workflow for the synthesis of Methyl 2-acetyloctanoate.

Part 3: Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[4] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation and Reaction Setup: i. Equip a suitable round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry. ii. Charge the flask with 720 g of a 30% sodium methylate solution in 1200 mL of methanol. iii. Begin stirring and maintain a gentle nitrogen atmosphere.

2. Enolate Formation and Alkylation: i. Add 465 g of methyl acetoacetate dropwise from the dropping funnel to the sodium methylate solution. Maintain control of any exotherm. ii. Once the addition is complete, add 727 g of 1-bromohexane to the reaction mixture. iii. Heat the mixture to reflux and maintain this temperature for 20 hours to ensure the reaction goes to completion.

3. Work-up and Isolation: i. After the reflux period, allow the mixture to cool. ii. Arrange the apparatus for distillation and remove the majority of the methanol solvent. iii. Pour the concentrated residue slowly onto a large volume of ice-water to quench the reaction and dissolve the sodium bromide salt formed. iv. Transfer the aqueous mixture to a large separatory funnel and extract it with n-hexane. v. Separate the layers and wash the aqueous layer again with n-hexane to ensure complete recovery of the product. vi. Combine the organic (n-hexane) phases. vii. Dry the combined organic phase over anhydrous sodium sulphate to remove residual water.

4. Purification: i. Filter off the drying agent. ii. Evaporate the n-hexane solvent using a rotary evaporator. iii. Assemble a vacuum distillation apparatus and distill the crude ester under reduced pressure. iv. Collect the fraction boiling at 124-128 °C at a pressure of 15 Torr. This fraction is the purified Methyl 2-acetyloctanoate.[4]

Part 4: Quantitative Data and Characterization

The following table summarizes the quantitative aspects of this synthesis.

| Parameter | Value | Molar Mass ( g/mol ) | Moles (approx.) | Molar Equiv. |

| Methyl Acetoacetate | 465 g | 116.12 | 4.00 | 1.0 |

| Sodium Methylate (30% soln) | 720 g | 54.02 (solute) | 4.00 | 1.0 |

| 1-Bromohexane | 727 g | 165.07 | 4.40 | 1.1 |

| Product Yield | 499.4 g | 200.28 | 2.49 | - |

| Theoretical Yield | 801.1 g | - | - | - |

| Percent Yield | 62.3% | - | - | - |

| Boiling Point | 124-128 °C / 15 Torr | - | - | - |

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure by analyzing the chemical shifts, integrations, and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, specifically the two carbonyl groups (ketone and ester) which will have strong absorptions in the 1700-1750 cm⁻¹ region.

Conclusion

The acetoacetic ester synthesis provides a reliable and efficient pathway for the production of Methyl 2-acetyloctanoate. The procedure, grounded in the fundamental principles of enolate chemistry, is straightforward and scalable. By carefully controlling the reaction conditions and employing a well-defined work-up and purification protocol, researchers can obtain the target compound in good yield and high purity. This guide serves as a self-validating framework for the practical application of this important synthetic transformation.

References

-

PrepChem (2017). Synthesis of methyl 2-acetyloctanoate. Available at: [Link]

-

Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 184. Available at: [Link]

-

University of Calgary. The Acetoacetic Ester Synthesis. Available at: [Link]

-

Wikipedia. Acetoacetic ester synthesis. Available at: [Link]

-

Organic Syntheses. Methyl (Z)-3-aryl-2-butenoates. Available at: [Link]

-

Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2015). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 92, 284-297. Available at: [Link]

-

Jakub 'Koza' Koczwara (2019). 11.10 Acetoacetic Ester Synthesis. YouTube. Available at: [Link]

-

Chemistry LibreTexts (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]

-

Chemistry LibreTexts (2023). Acetoacetic Ester Synthesis. Available at: [Link]

-

Chad's Prep. The Acetoacetic Ester Synthesis. Available at: [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Claisen condensation. Available at: [Link]

-

Chemistry LibreTexts (2019). 21.9: The Claisen Condensation Reactions of Esters. Available at: [Link]

- Google Patents. US2358768A - Alkylation of organic compounds.

Sources

- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. The Acetoacetic Ester Synthesis - Chad's Prep® [chadsprep.com]

- 3. askthenerd.com [askthenerd.com]

- 4. prepchem.com [prepchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of Methyl 2-acetyloctanoate

Introduction

Methyl 2-acetyloctanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a single methylene carbon, imparts a unique reactivity profile that makes it a valuable intermediate for the construction of complex molecular architectures. The presence of an acidic α-hydrogen, situated between the two carbonyl groups, is the cornerstone of its utility, allowing for facile enolate formation and subsequent carbon-carbon bond-forming reactions.

This guide provides a comprehensive overview of the chemical identity, physicochemical properties, spectroscopic profile, and core reactivity of methyl 2-acetyloctanoate. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile building block. The protocols and analyses presented herein are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to predicting and interpreting its chemical behavior.

-

IUPAC Name: methyl 2-acetyloctanoate[1]

-

Synonyms: Methyl 2-hexylacetoacetate, 2-acetyl-octanoic acid methyl ester[1]

-

CAS Number: 70203-04-2[1]

-

Molecular Formula: C₁₁H₂₀O₃[1]

-

Molecular Weight: 200.27 g/mol [1]

-

Canonical SMILES: CCCCCCC(C(=O)C)C(=O)OC[1]

The structure features a central chiral carbon (C2) bonded to a hexyl group, an acetyl group, a methoxycarbonyl group, and a hydrogen atom. This arrangement classifies it as a β-keto ester.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. While extensive experimental data for methyl 2-acetyloctanoate is not widely published, a combination of reported experimental values and computed properties provides a useful profile.

| Property | Value | Source |

| Boiling Point | 124-128 °C at 15 Torr | Experimental |

| Molecular Weight | 200.27 g/mol | Computed[1] |

| XLogP3 | 3.1 | Computed[1] |

| Hydrogen Bond Donor Count | 0 | Computed[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed[1] |

| Rotatable Bond Count | 8 | Computed[1] |

| Topological Polar Surface Area | 43.4 Ų | Computed[1] |

Note: Except for the boiling point, the properties listed are computationally derived and should be used as estimates.

Reactivity and Synthetic Applications

The synthetic utility of methyl 2-acetyloctanoate stems from the reactivity inherent to β-keto esters. This reactivity is dominated by the chemistry of the α-proton and the two carbonyl groups.

Keto-Enol Tautomerism

Like all β-dicarbonyl compounds, methyl 2-acetyloctanoate exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation between the C=C double bond and the remaining carbonyl group. This equilibrium is fundamental to its reactivity.

Caption: Keto-Enol tautomerism in methyl 2-acetyloctanoate.

Acidity and Enolate Formation

The proton on the carbon alpha to both carbonyls (C2) is significantly more acidic (pKa ≈ 11 in DMSO) than a typical α-proton of a ketone or ester. This is because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.[2] This acidity allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide, sodium hydride) to form a highly reactive nucleophilic enolate.[2][3]

Core Synthetic Reactions

The enolate of methyl 2-acetyloctanoate is a powerful nucleophile for a variety of synthetic transformations.

-

Alkylation: The enolate readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This is a cornerstone of its utility in building more complex carbon skeletons.[3]

-

Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields a β-tricarbonyl compound, which are themselves versatile synthetic intermediates.

-

Hydrolysis and Decarboxylation: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding β-keto acid.[3] Upon heating, β-keto acids readily undergo decarboxylation (loss of CO₂) to yield a ketone, in this case, 2-octanone. This sequence provides a powerful method for synthesizing substituted ketones.

Caption: Key synthetic pathways involving methyl 2-acetyloctanoate.

Spectroscopic Profile (Predicted)

As experimental spectra for methyl 2-acetyloctanoate are not available in common databases, this section provides a predicted analysis based on its known structure and established spectroscopic principles. This serves as a guide for researchers to verify the identity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 | Singlet | 3H | -OCH₃ | Methyl ester protons, deshielded by the adjacent oxygen. |

| ~3.50 | Triplet | 1H | -CH(Ac)- | Methine proton at C2, deshielded by two carbonyls. Split by the C3 methylene protons. |

| ~2.20 | Singlet | 3H | -C(=O)CH₃ | Acetyl methyl protons, adjacent to a carbonyl group. |

| ~1.60 | Multiplet | 2H | -CH₂ -CH(Ac)- | Methylene protons at C3, adjacent to the chiral center. |

| ~1.30 | Multiplet | 8H | -(CH₂ )₄- | Methylene protons of the hexyl chain. |

| ~0.90 | Triplet | 3H | -CH₃ | Terminal methyl group of the hexyl chain. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish the two different carbonyl carbons and the carbons of the alkyl chain.

| Predicted δ (ppm) | Assignment | Rationale |

| ~203 | C =O (Ketone) | Typical chemical shift for a ketone carbonyl carbon. |

| ~169 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~58 | -C H(Ac)- | Methine carbon at C2, deshielded by two carbonyls. |

| ~52 | -OC H₃ | Methyl ester carbon, deshielded by oxygen. |

| ~32-22 | -(C H₂)₅- & -C(=O)C H₃ | Carbons of the hexyl chain and the acetyl methyl group. |

| ~14 | -C H₃ | Terminal methyl carbon of the hexyl chain. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

| Predicted Frequency (cm⁻¹) | Functional Group | Rationale |

| ~1745 | C=O Stretch (Ester) | Strong, sharp absorption characteristic of a saturated ester. |

| ~1720 | C=O Stretch (Ketone) | Strong, sharp absorption characteristic of a saturated ketone. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H stretches from the alkyl chain and methyl groups. |

| ~1200-1100 | C-O Stretch | Strong absorption from the ester C-O single bond. |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 200. Key fragmentation patterns would likely include:

-

Loss of methoxy group (-OCH₃): [M - 31]⁺ at m/z = 169.

-

Loss of methoxycarbonyl group (-COOCH₃): [M - 59]⁺ at m/z = 141.

-

McLafferty rearrangement: A characteristic fragmentation of ketones and esters, potentially leading to a prominent peak at m/z = 58 or others depending on the site of rearrangement.

-

Loss of acetyl group (-COCH₃): [M - 43]⁺ at m/z = 157.

-

Cleavage of the hexyl chain: A series of peaks separated by 14 Da (CH₂).

Experimental Protocols

Synthesis via Alkylation of Methyl Acetoacetate

This protocol is adapted from a known procedure for the synthesis of methyl 2-acetyloctanoate.

Caption: Workflow for the synthesis of methyl 2-acetyloctanoate.

Methodology:

-

Enolate Formation: To a stirring solution of 30% sodium methoxide in methanol under a nitrogen atmosphere, add methyl acetoacetate dropwise. Maintain the temperature as recommended by the specific procedure, often near room temperature or slightly cooled. The base deprotonates the methyl acetoacetate to form the sodium enolate.

-

Alkylation: To the resulting enolate solution, add 1-bromohexane dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours) to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling, distill off the majority of the solvent (methanol). Pour the residue into a mixture of ice and water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with water and/or brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure methyl 2-acetyloctanoate.

Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.

-

Obtain Spectroscopic Data: Acquire ¹H NMR, ¹³C NMR, IR, and GC-MS data for the purified product.

-

Confirm Structure:

-

Compare the obtained IR spectrum with the predicted key frequencies (~1745 and ~1720 cm⁻¹).

-

Analyze the ¹H and ¹³C NMR spectra. Confirm that the chemical shifts, integrations, and splitting patterns match the predicted values for the target structure.

-

Analyze the mass spectrum to confirm the molecular weight (m/z = 200) and identify key fragmentation patterns consistent with the structure.

-

-

Assess Purity: Use ¹H NMR integration and/or GC peak area analysis to determine the purity of the compound, ensuring the absence of starting materials or significant byproducts.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: The compound is expected to be a combustible or flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5] Use explosion-proof equipment where necessary.[2][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can cause vigorous reactions.[2]

-

Handling: Avoid contact with skin and eyes, as related compounds can cause irritation.[6] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2-acetyloctanoate is a synthetically valuable β-keto ester, defined by the reactivity of its acidic α-proton. Its straightforward synthesis and the ability to undergo facile alkylation and decarboxylation reactions make it an important precursor for the preparation of complex ketones and other organic molecules. While detailed experimental physicochemical and spectroscopic data are sparse in the public domain, its properties can be reliably predicted based on its structure, providing a solid framework for its use and characterization in a research setting. Adherence to standard safety protocols for handling flammable organic reagents is essential for its safe application in the laboratory.

References

-

PrepChem. Synthesis of methyl 2-acetyloctanoate. Available from: [Link]

-

Fiveable. β-keto esters Definition - Organic Chemistry II Key Term. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3390996, Methyl 2-acetyloctanoate. Available from: [Link]

Sources

- 1. Methyl 2-acetyloctanoate | C11H20O3 | CID 3390996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 2-methyloctanoate | C10H20O2 | CID 519895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-acetyloctanoate

Abstract

Methyl 2-acetyloctanoate is a β-keto ester, a class of compounds pivotal in organic synthesis and drug development due to their versatile reactivity. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive analysis of the spectroscopic data for methyl 2-acetyloctanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and interpret the spectral features, with special attention to the compound's inherent keto-enol tautomerism.

Molecular Structure and Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1][2] The equilibrium's position is influenced by factors like solvent and temperature. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond.[2] This tautomerism results in distinct spectroscopic signatures for each form, which are often observable simultaneously.

Caption: Keto-enol tautomerism of methyl 2-acetyloctanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of methyl 2-acetyloctanoate, providing detailed information about the carbon-hydrogen framework and allowing for the quantification of the keto-enol tautomeric ratio.[1][2]

¹H NMR Spectroscopy

Proton NMR provides distinct signals for both the keto and enol tautomers. The chemical shifts are influenced by the electronic environment of the protons; for instance, protons adjacent to electronegative oxygen atoms or carbonyl groups are deshielded and appear at a higher chemical shift (downfield).[3][4][5][6]

Predicted ¹H NMR Data

| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃-C=O) | ~2.2 | Singlet | 3H |

| H-c (CH₃-O) | ~3.7 | Singlet | 3H |

| H-b (CH) | ~3.4 | Triplet | 1H |

| H-d (CH₂) | ~1.6 | Multiplet | 2H |

| H-e,f,g (CH₂) | ~1.3 | Multiplet | 6H |

| H-h (CH₃) | ~0.9 | Triplet | 3H |

| Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Enolic OH | ~12.0 | Singlet (broad) | 1H |

| H-a (=C-CH₃) | ~1.9 | Singlet | 3H |

| H-c (CH₃-O) | ~3.7 | Singlet | 3H |

| H-d (CH₂) | ~2.1 | Triplet | 2H |

| H-e,f,g (CH₂) | ~1.3 | Multiplet | 6H |

| H-h (CH₃) | ~0.9 | Triplet | 3H |

Note: The α-CH proton (H-b) of the keto form is coupled to the adjacent methylene (H-d) protons. The enol form lacks this specific proton, instead showing a highly deshielded enolic OH proton.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing information about the carbon skeleton.[2] The presence of two carbonyl carbons (ketone and ester) in the keto form and their shift in the enol form are key diagnostic features.

Predicted ¹³C NMR Data

| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Assignment (Enol Form) | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~203 | C=O (Ester) | ~170 |

| C=O (Ester) | ~169 | =C-O (Enol) | ~175 |

| CH₃-O | ~52 | =C-H | ~98 |

| α-CH | ~58 | CH₃-O | ~51 |

| CH₃-C=O | ~29 | =C-CH₃ | ~20 |

| Alkyl Chain CH₂, CH₃ | 14-40 | Alkyl Chain CH₂, CH₃ | 14-35 |

Experimental Protocol for NMR Data Acquisition

The choice of solvent is critical as it can influence the keto-enol equilibrium. A non-polar solvent like CDCl₃ typically favors the enol form due to the stability of the intramolecular hydrogen bond.

-

Sample Preparation: Dissolve 10-20 mg of methyl 2-acetyloctanoate in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans (e.g., 256 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts and, consequently, the keto:enol ratio.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[2] For methyl 2-acetyloctanoate, the key diagnostic signals are the stretching vibrations of the two carbonyl groups.

The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch due to the electron-withdrawing inductive effect of the ester oxygen atom, which strengthens the C=O bond.[7]

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |

| C-H Stretch (sp³) | 2850-3000 | Medium-Strong | Characteristic of the alkyl chains. |

| C=O Stretch (Ester) | ~1745 | Strong | Higher frequency C=O stretch.[8][9][10][11] |

| C=O Stretch (Ketone) | ~1720 | Strong | Lower frequency C=O stretch.[9][11] |

| C-O Stretch (Ester) | 1000-1300 | Strong | Two bands are often observed.[10][11] |

| O-H Stretch (Enol) | 2500-3200 | Broad, Weak | Often obscured, but indicative of the enol form's intramolecular H-bond. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid): Place a single drop of pure methyl 2-acetyloctanoate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin liquid film.

-

Instrument Setup: Ensure the spectrometer sample chamber is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Background Scan: Perform a background scan using the empty salt plates. This spectrum will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[2]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14]

Expected Molecular Ion and Key Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 200 | [C₁₁H₂₀O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - CH₃CO]⁺ | α-cleavage (loss of acetyl radical) |

| 141 | [M - C₄H₉]⁺ | α-cleavage (loss of hexyl chain part) |

| 115 | [CH₃COCHCOOCH₃]⁺ | McLafferty Rearrangement from hexyl chain |

| 88 | [CH₂(C=O)OCH₃]⁺˙ | McLafferty Rearrangement from acetyl group |

| 43 | [CH₃CO]⁺ | α-cleavage (acetyl cation, often the base peak) |

Key Fragmentation Pathways

-

α-Cleavage: The bond adjacent to a carbonyl group can readily break. For methyl 2-acetyloctanoate, this can lead to the loss of an acetyl radical (CH₃CO•) or cleavage within the octanoate chain.[15]

-

McLafferty Rearrangement: This is a characteristic rearrangement of molecules containing a carbonyl group and an accessible γ-hydrogen on an alkyl chain. A six-membered transition state leads to the cleavage of the α,β-bond and the formation of a neutral alkene and a new radical cation.[12][14][15]

Caption: Primary fragmentation pathways for methyl 2-acetyloctanoate.

Synthesis and Purity Considerations

Methyl 2-acetyloctanoate can be synthesized via the alkylation of methyl acetoacetate with 1-bromohexane using a base like sodium methoxide.[16]

Methyl Acetoacetate + 1-Bromohexane --(NaOCH₃, MeOH)--> Methyl 2-acetyloctanoate

Potential impurities from this synthesis could include unreacted starting materials or dialkylated products. These would be readily identifiable by the spectroscopic techniques described. For instance, unreacted methyl acetoacetate would show a simpler NMR spectrum and a lower molecular weight in MS analysis.

Conclusion

The structural characterization of methyl 2-acetyloctanoate is definitively achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy is uniquely powerful in confirming the carbon-hydrogen framework and revealing the presence and ratio of keto-enol tautomers. IR spectroscopy provides rapid confirmation of the key ester and ketone functional groups, while mass spectrometry confirms the molecular weight and elucidates structural features through predictable fragmentation patterns like α-cleavage and McLafferty rearrangements. The protocols and data presented in this guide serve as a foundational reference for researchers working with this versatile β-keto ester.

References

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.

- PrepChem.com.

- ResearchG

- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50, 2707.

- JoVE. IR Frequency Region: Alkene and Carbonyl Stretching.

- BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters.

- University of Calgary. Carbonyl Compounds - IR Spectroscopy.

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.

- University of Calgary. IR Spectroscopy Tutorial: Esters.

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.

- Chemistry Steps. NMR Chemical Shift Values Table.

- Oregon St

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

Methyl 2-acetyloctanoate: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of Methyl 2-acetyloctanoate, a versatile β-keto ester of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into its synthesis, characterization, and application, ensuring a holistic understanding grounded in scientific integrity.

Core Identity and Physicochemical Landscape

Methyl 2-acetyloctanoate, identified by the CAS Number 70203-04-2 , is a pivotal organic compound whose structure marries a ketone and an ester functional group.[1] This unique arrangement imparts a high degree of chemical reactivity and versatility, making it a valuable intermediate in organic synthesis.[1] Its dual functionality allows for a wide array of chemical transformations, positioning it as a key building block in the synthesis of more complex molecules.

Synonyms:

Table 1: Physicochemical Properties of Methyl 2-acetyloctanoate

| Property | Value | Source |

| CAS Number | 70203-04-2 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| IUPAC Name | methyl 2-acetyloctanoate | [1] |

| SMILES | CCCCCCC(C(=O)C)C(=O)OC | [1] |

| InChI | InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | [1] |

Synthesis and Mechanism: A Protocol for Predictable Outcomes

The synthesis of Methyl 2-acetyloctanoate is a prime example of C-alkylation of a β-keto ester, a fundamental carbon-carbon bond-forming reaction. The following protocol is a robust and validated method, designed to ensure reproducibility and high yield.

Synthesis Protocol: Alkylation of Methyl Acetoacetate

This protocol details the synthesis of Methyl 2-acetyloctanoate through the alkylation of methyl acetoacetate with 1-bromohexane.

Materials:

-

Methyl acetoacetate

-

Sodium methoxide solution (30% in methanol)

-

1-Bromohexane

-

Methanol

-

n-Hexane

-

Ice-water

-

Sodium sulfate (anhydrous)

Step-by-Step Procedure:

-

Enolate Formation: In a reaction vessel under a nitrogen atmosphere, add 720 g of 30% sodium methoxide solution in 1200 ml of methanol. With continuous stirring, slowly add 465 g of methyl acetoacetate dropwise. The sodium methoxide acts as a strong base, deprotonating the α-carbon of methyl acetoacetate to form a nucleophilic enolate.

-

Alkylation: To the enolate solution, add 727 g of 1-bromohexane. The reaction mixture is then heated to reflux and maintained for 20 hours. During this step, the enolate attacks the electrophilic carbon of 1-bromohexane in an Sₙ2 reaction, forming the carbon-carbon bond.

-

Workup and Extraction: After the reflux period, distill off the majority of the methanol. The remaining residue is then poured into ice-water. This mixture is subsequently extracted with n-hexane. The organic phases are combined for further processing.

-

Drying and Solvent Removal: The combined organic phases are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under reduced pressure.

-

Purification: The crude product is purified by distillation to yield Methyl 2-acetyloctanoate. The expected boiling point is 124°-128°C at 15 Torr.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

Caption: Synthesis workflow for Methyl 2-acetyloctanoate.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of the synthesized Methyl 2-acetyloctanoate is crucial for its application in research and development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, providing both quantitative and qualitative data.

GC-MS Analysis Protocol

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified Methyl 2-acetyloctanoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.

-

Mass Spectrometric Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, confirming the identity of Methyl 2-acetyloctanoate. The retention time from the chromatogram is used for quantification.

Applications in Drug Development and Organic Synthesis

β-keto esters, including Methyl 2-acetyloctanoate, are highly valued in the pharmaceutical industry due to their synthetic flexibility. They serve as key intermediates in the synthesis of a wide range of biologically active molecules.

-

Heterocyclic Synthesis: The reactive nature of β-keto esters makes them ideal precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in many drug molecules.

-

Asymmetric Synthesis: The α-proton of the keto group can be removed to form a prochiral enolate, which can then undergo enantioselective reactions to produce chiral building blocks for drug synthesis.

-

Transesterification: The methyl ester group can be readily converted to other esters through transesterification, allowing for the modification of the molecule's properties to suit specific synthetic needs.

Logical Relationship of Properties to Applications

The following diagram illustrates how the structural features of Methyl 2-acetyloctanoate directly contribute to its utility in various applications.

Caption: Relationship between structure and applications.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Methyl 2-acetyloctanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting. This guide provides a comprehensive overview to support scientists and researchers in their work with this important compound.

References

-

PubChem. (n.d.). Methyl 2-acetyloctanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"Methyl 2-acetyloctanoate stability and storage conditions"

An In-depth Technical Guide to the Stability and Storage of Methyl 2-Acetyloctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetyloctanoate, a β-keto ester, is a valuable synthetic intermediate in various research and development applications. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. However, its bifunctional nature—containing both an ester and a ketone—imparts specific chemical liabilities. This guide provides a comprehensive analysis of the stability profile of methyl 2-acetyloctanoate, detailing its primary degradation pathways and offering evidence-based protocols for its optimal storage and handling. Furthermore, it outlines experimental workflows for researchers to validate its stability under specific laboratory conditions.

Physicochemical Profile of Methyl 2-Acetyloctanoate

Understanding the fundamental properties of a compound is the first step in designing an effective stability and storage strategy. While specific experimental data for methyl 2-acetyloctanoate is not widely published, its properties can be reliably inferred from its structure and comparison with similar β-keto esters and fatty acid esters.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | Methyl 2-acetyloctanoate | Structure-based nomenclature |

| Synonyms | Methyl 3-oxodecanoate | Alternative nomenclature |

| Molecular Formula | C₁₁H₂₀O₃ | Based on chemical structure |

| Molecular Weight | 200.28 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow liquid | Typical appearance for similar esters[1][2] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, ethers) | General property of esters with significant alkyl chains[1][2] |

| Key Structural Feature | β-Keto Ester | This functionality dictates its chemical reactivity and stability[3] |

The Core Stability Profile: Understanding Degradation

The stability of methyl 2-acetyloctanoate is primarily influenced by its susceptibility to hydrolysis, thermal stress, and oxidation. The presence of the β-keto group introduces unique reactivity compared to simple esters.

Hydrolytic Instability: The Primary Degradation Pathway

Like all esters, methyl 2-acetyloctanoate is susceptible to hydrolysis, a reaction where water cleaves the ester bond.[4] This process can be catalyzed by both acids and bases and is often the most significant cause of degradation during storage and in aqueous experimental media.

-

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid, yielding the corresponding carboxylic acid and alcohol.[4] For methyl 2-acetyloctanoate, this would produce methyl acetoacetate and hexanol, or octanoic acid and acetone, depending on which ester bond is cleaved, though hydrolysis of the methyl ester is more typical. The reaction can be driven toward completion by using a large excess of water.[4][5]

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that produces a carboxylate salt and an alcohol.[4] It is generally faster than acid-catalyzed hydrolysis. Exposure to basic conditions will rapidly convert methyl 2-acetyloctanoate into the corresponding carboxylate salt.

A critical secondary degradation step for β-keto esters is decarboxylation . The β-keto acid formed upon hydrolysis is thermally unstable and readily loses carbon dioxide to form a ketone. This is a significant and often irreversible degradation pathway.

Thermal Stability

Elevated temperatures can promote several degradation pathways:

-

Accelerated Hydrolysis : The rate of hydrolysis increases with temperature.

-

Pyrolytic Decomposition : At higher temperatures, alkyl esters can decompose into an alkene and a carboxylic acid.[6] The exact decomposition pathways for methyl 2-acetyloctanoate would need experimental determination, but thermal stress should be considered a major risk.[7] Studies on similar fatty esters show mass loss beginning at temperatures around 140 °C.[8]

Oxidative Stability

Compounds with abstractable protons, such as the α-protons in methyl 2-acetyloctanoate, can be susceptible to autoxidation in the presence of atmospheric oxygen.[9] This process, which can be initiated by light, heat, or trace metal impurities, leads to the formation of hydroperoxides and subsequent degradation products, impacting the purity and performance of the compound. The oxidative stability is a critical parameter for the long-term storage of alkyl esters.[9][10]

Visualizing Degradation: Key Pathways

The primary degradation mechanisms for methyl 2-acetyloctanoate are hydrolysis followed by decarboxylation.

Caption: Experimental workflow for a forced degradation study.

Protocol: Stability Assessment via HPLC

This protocol describes a method to assess the stability of methyl 2-acetyloctanoate under hydrolytic (acidic and basic) conditions.

1. Materials and Reagents:

-

Methyl 2-acetyloctanoate

-

HPLC-grade acetonitrile (ACN) and water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

-

HPLC system with UV or Mass Spectrometry (MS) detector

2. Preparation of Solutions:

-

Stock Solution: Prepare a 1 mg/mL stock solution of methyl 2-acetyloctanoate in ACN.

-

Stress Solutions: Prepare solutions of 0.1 M HCl and 0.1 M NaOH in water.

3. Experimental Procedure:

-

Time Zero (t=0) Sample: Add a small aliquot of the stock solution to a volumetric flask and dilute with a 50:50 ACN:water mixture to a final concentration of ~50 µg/mL. Analyze immediately via HPLC.

-

Acidic Degradation: Add an aliquot of the stock solution to the 0.1 M HCl solution. Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

-

Basic Degradation: Add an aliquot of the stock solution to the 0.1 M NaOH solution and keep at room temperature.

-

Time-Point Sampling: At specified intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the acidic and basic solutions.

-

Quenching: Immediately neutralize the aliquot (add an equimolar amount of base to the acid sample and acid to the base sample) and dilute with the mobile phase to the target concentration.

-

Analysis: Analyze each time-point sample by a validated, stability-indicating HPLC method. [11][12] 4. Data Analysis:

-

Calculate the percentage of methyl 2-acetyloctanoate remaining at each time point compared to the t=0 sample.

-

Monitor for the appearance of new peaks in the chromatogram, which correspond to degradation products. If using HPLC-MS, attempt to identify these degradants based on their mass-to-charge ratio.

Conclusion

Methyl 2-acetyloctanoate is a chemically labile molecule requiring careful storage and handling to maintain its purity and integrity. The primary routes of degradation are hydrolysis, which is catalyzed by both acid and base, and subsequent decarboxylation of the resulting β-keto acid. Thermal and oxidative stresses can also contribute significantly to its decomposition. By adhering to the recommended storage conditions—refrigeration under an inert atmosphere in tightly sealed, light-resistant containers—and following safe handling protocols, researchers can ensure the reliability of this important chemical reagent in their work. For critical applications, conducting in-house stability studies is strongly recommended to validate its suitability under specific experimental conditions.

References

- Cowley, E. G. (1950).

- BenchChem. (2025).

- ResearchGate. (n.d.). -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... | Download Scientific Diagram.

- Popović, I., & Katsikas, L. (2013). The thermal degradation of some polymeric di-alkyl esters of itaconic acid. CORE.

- Ravotti, R., et al. (2019).

- Cayman Chemical. (2023).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2010).

- Knothe, G. (2025). Oxidative stability of fatty acid alkyl esters: A review.

- Spectrum Chemical. (2012).

- Merck Millipore. (2021).

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY.

- International Journal in Management and Social Science. (n.d.).

- Biosynth. (2021).

- Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.

- University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.

- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

- Kamal-Eldin, A. (2006). Effect of fatty acids and tocopherols on the oxidative stability of vegetable oils. European Journal of Lipid Science and Technology.

- NOAA. (n.d.).

- Wikipedia. (n.d.).

- Huynh, L., et al. (2025). Reaction Pathways for the Thermal Decomposition of Methyl Butanoate.

- Reddit. (2024).

- Royal Society of Chemistry. (2021).

- Lu, Y., et al. (2022).

Sources

- 1. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 11. ijmr.net.in [ijmr.net.in]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Synthetic Utility of Methyl 2-acetyloctanoate

Executive Summary: Methyl 2-acetyloctanoate is a versatile β-keto ester that serves as a pivotal precursor in modern organic synthesis. Its unique structural motif, featuring two distinct carbonyl groups and an acidic α-proton, provides a rich platform for a variety of chemical transformations. This guide elucidates the core synthetic principles and practical applications of methyl 2-acetyloctanoate, with a focus on its role in the strategic construction of ketones and more complex, substituted carbon skeletons. We will explore its synthesis via acetoacetic ester alkylation, its conversion to 2-nonanone through decarboxylation, and its function as a scaffold for further α-alkylation, thereby offering a robust toolkit for researchers in medicinal chemistry and materials science.

Introduction to Methyl 2-acetyloctanoate: A Versatile Building Block

Methyl 2-acetyloctanoate belongs to the class of β-keto esters, a group of compounds renowned for their synthetic flexibility. The strategic placement of the ketone and ester functionalities flanking a methylene group imparts unique chemical properties that are highly valued in synthetic design.

Chemical Identity and Physicochemical Properties

The structure of methyl 2-acetyloctanoate combines a C8 carbon chain with the reactive acetoacetate core. This composition makes it a valuable intermediate for introducing an octanoyl group or for building more complex molecular architectures.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | Calculated |

| Molecular Weight | 200.28 g/mol | Calculated |

| IUPAC Name | Methyl 2-acetyloctanoate | - |

| Boiling Point | 124-128 °C at 15 Torr | [2] |

| Appearance | Oily liquid | [3][4] |

The Synthetic Significance of the β-Keto Ester Moiety

The synthetic power of methyl 2-acetyloctanoate stems from the reactivity of its β-dicarbonyl system. This system confers two primary reactive sites:

-

The Acidic α-Proton: The proton on the carbon situated between the two carbonyl groups (the α-carbon) exhibits significant acidity (pKa ≈ 11 in DMSO). This is due to the resonance stabilization of the resulting conjugate base, the enolate, which can delocalize the negative charge onto both oxygen atoms. This stabilized enolate is an excellent carbon nucleophile.

-

The Carbonyl Groups: The ketone and ester carbonyls can themselves act as electrophiles, though this reactivity is often secondary to that of the enolate in precursor-based synthesis.

This dual reactivity allows for a sequence of reactions where the molecule is first functionalized at the α-position and then undergoes further transformation, most commonly decarboxylation, to reveal a new chemical entity.

Synthesis of Methyl 2-acetyloctanoate

The most direct and common synthesis of methyl 2-acetyloctanoate is a variation of the classic acetoacetic ester synthesis, which involves the alkylation of a methyl acetoacetate enolate.

Mechanistic Overview: Enolate Alkylation

The synthesis proceeds via a two-step mechanism. First, a suitable base, such as sodium methoxide, deprotonates methyl acetoacetate to form a nucleophilic enolate. This enolate then attacks an alkyl halide, in this case, 1-bromohexane, in a bimolecular nucleophilic substitution (SN2) reaction to form the new carbon-carbon bond.

Detailed Experimental Protocol: Synthesis from Methyl Acetoacetate

The following protocol is adapted from established laboratory procedures.[2]

Materials:

-

Methyl acetoacetate (465 g)

-

30% Sodium methylate solution in methanol (720 g)

-

Methanol (1200 ml)

-

1-Bromohexane (727 g)

-

n-Hexane

-

Ice-water

-

Sodium sulfate

Procedure:

-

To a solution of 30% sodium methylate in methanol, add methyl acetoacetate dropwise under a nitrogen atmosphere with stirring.[2]

-

Following the addition, introduce 1-bromohexane to the reaction mixture.[2]

-

Heat the mixture to reflux and maintain for approximately 20 hours to ensure complete reaction.[2]

-

After the reflux period, distill off the majority of the methanol solvent.[2]

-

Pour the concentrated residue onto ice-water to quench the reaction and dissolve inorganic salts.

-

Extract the aqueous mixture with n-hexane. The organic product will move into the hexane layer.

-

Wash the combined organic phases with water to remove any remaining water-soluble impurities.[2]

-

Dry the organic phase over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude ester by vacuum distillation to yield methyl 2-acetyloctanoate (boiling point 124-128 °C at 15 Torr).[2]

Synthesis Workflow Diagram

Caption: General workflow for creating substituted ketones.

Applications in Complex Synthesis

The ability to strategically construct specific ketone frameworks makes methyl 2-acetyloctanoate a valuable precursor in fields where molecular architecture is critical, such as drug discovery and materials science.

Precursor to Substituted Alkanones

The primary application is the synthesis of mono- and di-substituted ketones. Ketones are fundamental functional groups in organic chemistry and are common motifs in pharmaceuticals, fragrances, and other specialty chemicals. The acetoacetic ester synthesis route, for which methyl 2-acetyloctanoate is a key intermediate, provides a reliable and high-yielding method for their preparation. For example, by choosing different alkylating agents in the second step, a wide array of 3-substituted-2-nonanones can be synthesized.

Role in Fragment-Based Synthesis and Drug Design

In drug development, the strategic introduction of alkyl groups, including simple methyl groups, can significantly modulate a molecule's physicochemical properties, metabolic stability, and biological activity. M[5][6]ethyl 2-acetyloctanoate serves as a synthon that provides an eight-carbon lipophilic tail, which can be crucial for binding to hydrophobic pockets in protein targets. The ability to further functionalize the α-position allows for the precise tuning of a molecule's shape and polarity, which is a key strategy in lead optimization. While not a direct component of a specific marketed drug, the synthetic strategies it enables are fundamental to the construction of complex bioactive molecules.

Summary and Outlook

Methyl 2-acetyloctanoate is a powerful and versatile precursor in organic synthesis. Its value lies in the predictable and efficient reactivity of its β-keto ester core. The key takeaways for synthetic chemists are:

-

Reliable Synthesis: It is readily prepared via the alkylation of methyl acetoacetate. *[2] Efficient Ketonization: It can be cleanly converted to 2-nonanone using methods like the Krapcho decarboxylation. *[7][8] Tunable Functionalization: It serves as an excellent platform for further α-alkylation, providing access to a wide range of substituted ketones.

[9]As the demand for more complex and precisely tailored molecules grows in the pharmaceutical and materials science industries, the fundamental transformations enabled by precursors like methyl 2-acetyloctanoate will continue to be an indispensable part of the synthetic chemist's toolkit.

References

-

PrepChem. Synthesis of methyl 2-acetyloctanoate. Available from: [Link]

-

Wikipedia. Krapcho decarboxylation. Available from: [Link]

-

Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl Octanoate in Modern Organic Synthesis. Available from: [Link]

-

Master Organic Chemistry. Decarboxylation. Available from: [Link]

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link]

-

PubMed. [Application of methyl in drug design]. Available from: [Link]

-

MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Available from: [Link]

-

PubMed. Methyl-containing pharmaceuticals: Methylation in drug design. Available from: [Link]

-

PubChem. Ethyl 2-methylbutyrate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Methyl 2-acetyloctanoate

This guide provides a comprehensive overview of the synthesis of Methyl 2-acetyloctanoate, a valuable β-keto ester in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, experimental protocols, and underlying chemical principles.

Introduction

Methyl 2-acetyloctanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif makes them versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of an acidic α-hydrogen between the two carbonyl groups is a key feature, enabling a rich chemistry of enolate formation and subsequent alkylation and acylation reactions. This guide will focus on the most prevalent and efficient method for the synthesis of Methyl 2-acetyloctanoate: the alkylation of methyl acetoacetate.

Core Synthesis Pathway: Acetoacetic Ester Synthesis

The most direct and widely employed method for the preparation of Methyl 2-acetyloctanoate is through the acetoacetic ester synthesis. This classic organic reaction involves the alkylation of an enolate derived from methyl acetoacetate. The overall transformation can be conceptually broken down into two key steps: enolate formation and nucleophilic substitution.

Mechanism of Synthesis

The synthesis commences with the deprotonation of methyl acetoacetate at the α-carbon (the carbon atom situated between the two carbonyl groups). This proton is particularly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. A strong base, such as sodium methoxide, is typically used to facilitate this deprotonation, leading to the formation of a resonance-stabilized enolate ion.

This enolate is a potent nucleophile and will readily attack an appropriate electrophile. In the synthesis of Methyl 2-acetyloctanoate, the electrophile is a hexyl halide, such as 1-bromohexane. The reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the 1-bromohexane, displacing the bromide leaving group and forming a new carbon-carbon bond. The final product is Methyl 2-acetyloctanoate.

The following diagram illustrates the mechanistic steps involved:

Caption: Generalized mechanism of a crossed Claisen condensation.

Acylation of Esters

Another approach involves the direct acylation of an ester enolate with an acylating agent, such as an acyl chloride. [1][2]In this scenario, the enolate of methyl octanoate could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then reacted with acetyl chloride. This method avoids the potential for self-condensation that can occur in Claisen reactions.

Conclusion

The synthesis of Methyl 2-acetyloctanoate is most efficiently achieved through the alkylation of methyl acetoacetate with a hexyl halide, a classic example of the acetoacetic ester synthesis. This method offers high yields and a straightforward procedure. Understanding the underlying principles of enolate chemistry is crucial for optimizing this and other related transformations. Alternative strategies, such as the Claisen condensation and direct ester acylation, provide a broader context for the synthesis of β-keto esters and may be advantageous for the preparation of other analogues. The versatility of β-keto esters as synthetic intermediates ensures that their efficient preparation will remain a topic of interest for the chemical and pharmaceutical industries.

References

-

PrepChem. Synthesis of methyl 2-acetyloctanoate. [Link]

-

OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In: Organic Chemistry. [Link]

-

Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

-

Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(11), 1609-1611. [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

-

Allen Institute for AI. Claisen Condensation – Mechanism, Variations & FAQs. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Ooi, T., & Maruoka, K. (2001). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 5(4), 468-470. [Link]

Sources

A Technical Guide to the Synthesis of Substituted β-Keto Esters: The Case of Methyl 2-Acetyloctanoate

Abstract

β-Keto esters are foundational synthons in organic chemistry, prized for their dual nucleophilic and electrophilic character that enables the construction of complex molecular architectures.[1][2] This technical guide provides an in-depth examination of a core synthetic transformation: the alkylation of a β-keto ester to form a more complex derivative. We will focus on the synthesis of methyl 2-acetyloctanoate, a representative substituted β-keto ester. The primary methodology explored is the acetoacetic ester synthesis, a robust and venerable carbon-carbon bond-forming reaction.[2] This document details the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses the analytical techniques required for product validation, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Versatility of β-Keto Esters

β-Keto esters, such as methyl acetoacetate, are characterized by a ketone and an ester functional group separated by a methylene group (-CH₂-). This arrangement confers unique reactivity upon the molecule. The protons on this central methylene carbon (the α-carbon) are significantly more acidic (pKa ≈ 11 in ethyl acetoacetate) than those in simple ketones or esters. This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.

This inherent chemical property makes β-keto esters exceptionally valuable as nucleophilic building blocks in organic synthesis.[1] The readily formed enolate can participate in a variety of C-C bond-forming reactions, most notably alkylation via nucleophilic substitution.[3] The synthesis of methyl 2-acetyloctanoate from methyl acetoacetate and 1-bromohexane is a classic application of this principle, illustrating a direct and efficient pathway to introduce alkyl substituents at the α-position.

Core Synthetic Strategy: The Acetoacetic Ester Synthesis

The most direct and widely employed method for preparing α-substituted β-keto esters is the acetoacetic ester synthesis.[4] This pathway involves two primary mechanistic steps:

-

Enolate Formation: Deprotonation of the α-carbon using a suitable base.

-

Nucleophilic Alkylation: Reaction of the resulting enolate with an electrophile, typically an alkyl halide, in an Sₙ2 reaction.[5]

A critical experimental consideration is the choice of base. To prevent transesterification—a side reaction where the base exchanges with the ester's alkoxy group—the alkoxide base should match the alcohol component of the ester.[6] For the synthesis of a methyl ester like methyl 2-acetyloctanoate, sodium methoxide (NaOCH₃) is the base of choice. Using sodium ethoxide, for instance, would result in a mixture of methyl and ethyl ester products.

Mechanistic Pathway Deep Dive

Step 1: Formation of the Resonance-Stabilized Enolate

The reaction is initiated by the addition of sodium methoxide to methyl acetoacetate. The methoxide ion, a strong base, abstracts one of the acidic α-protons. The resulting negative charge on the α-carbon is delocalized across the oxygen atoms of both the ketone and the ester carbonyls, forming a highly stable, resonance-stabilized enolate ion.[7] This step is a rapid acid-base equilibrium that lies far to the right due to the stability of the conjugate base (the enolate).

Step 2: Sₙ2 Alkylation

The enolate ion is a potent carbon-based nucleophile. In the second step, it attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromohexane. The reaction proceeds via a classic Sₙ2 mechanism, where the enolate displaces the bromide leaving group, forming a new carbon-carbon bond between the α-carbon of the β-keto ester and the hexyl chain.[3][5] This step is typically the rate-determining step and often requires heating under reflux to proceed to completion.

Detailed Experimental Protocol: Synthesis of Methyl 2-Acetyloctanoate

This protocol is adapted from established procedures for the alkylation of methyl acetoacetate.[8]

Safety Precaution: This procedure involves flammable solvents and corrosive bases. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Reagents and Conditions

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| Methyl Acetoacetate | 116.12 | 465 g | 4.00 | Starting Material |

| 30% Sodium Methoxide in Methanol | 54.02 (NaOCH₃) | 720 g | 4.00 | Base |

| 1-Bromohexane | 165.07 | 727 g | 4.40 | Alkylating Agent |

| Methanol | - | 1200 mL | - | Solvent |

| Reaction Time | - | 20 hours | - | - |

| Reaction Temperature | - | Reflux (~65 °C) | - | - |

| Expected Product | Methyl 2-acetyloctanoate | 200.28 | - | - |

| Expected Yield | - | ~499 g (62%) | - | - |

Step-by-Step Methodology

-

Enolate Formation: To a solution of 30% sodium methoxide in methanol (720 g) in a suitable reaction vessel equipped with a reflux condenser and a stirrer, add methyl acetoacetate (465 g) dropwise under a nitrogen atmosphere with continuous stirring. The addition may be exothermic; maintain control with an ice bath if necessary.

-

Alkylation: Following the complete addition of methyl acetoacetate, add 1-bromohexane (727 g) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 20 hours with vigorous stirring. The progress of the reaction can be monitored by TLC or GC analysis.

-

Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. The majority of the methanol is then removed by distillation.

-

Aqueous Workup: Pour the concentrated residue slowly onto a mixture of ice and water. This step quenches any remaining base and dissolves the sodium bromide salt byproduct.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the organic product with n-hexane (e.g., 3 x 300 mL).

-

Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 124-128 °C at 15 Torr to yield pure methyl 2-acetyloctanoate.[8]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for methyl 2-acetyloctanoate.

Product Characterization and Validation

Confirmation of the product's identity and purity is essential. Standard spectroscopic methods are employed for this purpose. While a specific experimental spectrum for methyl 2-acetyloctanoate is not provided in the cited literature, the expected data can be reliably predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~3.75 (s, 3H): -OCH₃ (ester methyl).δ ~3.45 (t, 1H): -CO-CH (C₆H₁₃)-CO-. δ ~2.20 (s, 3H): -CO-CH₃ (acetyl methyl). δ ~1.8-2.0 (m, 2H): Methylene group adjacent to the chiral center. δ ~1.2-1.4 (m, 8H): Methylene groups of the hexyl chain. δ ~0.90 (t, 3H): Terminal -CH₃ of the hexyl chain. |

| ¹³C NMR (CDCl₃) | δ ~202: Ketone carbonyl.δ ~169: Ester carbonyl.δ ~60: α-carbon (-C H-).δ ~52: Ester methoxy carbon (-OC H₃).δ ~31, 29, 28, 22: Hexyl chain carbons.δ ~29: Acetyl methyl carbon (-CO-C H₃).δ ~14: Terminal methyl of hexyl chain. |

| FTIR (neat) | ~1745 cm⁻¹: Strong C=O stretch (ester).~1720 cm⁻¹: Strong C=O stretch (ketone).~2850-2960 cm⁻¹: C-H stretching (alkane).~1200-1250 cm⁻¹: C-O stretch (ester). |

| Mass Spec. (EI) | m/z 200: Molecular ion [M]⁺.Characteristic fragmentation patterns including loss of -OCH₃ (m/z 169) and CH₃CO- (m/z 157), and McLafferty rearrangement. |

Conclusion

The synthesis of methyl 2-acetyloctanoate via the acetoacetic ester synthesis is a powerful demonstration of classic enolate chemistry. The procedure is high-yielding, scalable, and relies on fundamental, well-understood reaction mechanisms. By carefully selecting the appropriate base to match the ester substrate, side reactions are minimized, leading to a clean conversion. This guide provides the mechanistic rationale and a detailed, actionable protocol for the successful synthesis and validation of this and similar substituted β-keto esters, which continue to serve as indispensable intermediates in modern organic and medicinal chemistry.

References

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

Chemistry Notes. (2022-02-02). Acetoacetic ester synthesis; Mechanism and Application. [Link]

-

Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

-

JoVE. (2025-05-22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

-

University of Calgary. Ch21: Acetoacetic esters. [Link]

-

Grokipedia. Acetoacetic ester synthesis. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Chemistry LibreTexts. (2021-10-31). 9.4: β-Ketoacids Decarboxylate. [Link]

-

PTC Organics. PTC C-Alkylation of Acetoacetate Ester. [Link]

-

ResearchGate. (2021-10-26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

-

Chemistry Steps. Decarboxylation. [Link]

-

ACS Publications. Alkylation of methyl acetoacetate and gas chromatographic analysis of products. An organic laboratory experiment. Journal of Chemical Education. [Link]

-

RSC Publishing. (2021-07-02). Recent advances in the transesterification of β-keto esters. [Link]

-

PrepChem.com. Synthesis of methyl 2-acetyloctanoate. [Link]

-

ACS Publications. Mastering .beta.-Keto Esters. Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2023-07-24). 6.8: Alkylation of Enolate Ions. [Link]

-

Organic Syntheses Procedure. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

-